N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-17(19(24)22-15-6-4-5-7-16(15)27-3)18(23-20(25)21-12)13-8-10-14(26-2)11-9-13/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPUQXCULVZENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.425 g/mol. The structure includes methoxy groups that are known to enhance biological activity through increased lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that pyrimidine compounds with specific substitutions can show enhanced activity against various bacterial strains. For instance:
- Compound Efficacy : A derivative similar to our compound was reported to have a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 66 µM, demonstrating its potential as an antibacterial agent .
- Mechanism of Action : The presence of hydrophobic substituents at critical positions on the aromatic rings enhances the interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxic Effects : In vitro studies have shown that similar compounds exhibit cytotoxicity against cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) with IC50 values indicating significant potency .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| A431 | 44.77 |
| HCT116 | 201.45 |
| BJ-1 (normal) | 92.05 |
This data suggests that while the compound is effective against cancer cells, it also exhibits cytotoxic effects on normal cells, necessitating further research into selectivity and mechanisms.
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Research has indicated that pyrimidine derivatives can exhibit significant antioxidant activity:
- DPPH Assay Results : Compounds similar to this compound demonstrated strong radical scavenging abilities in DPPH assays, indicating their potential as antioxidant agents .
Case Studies
- Synthesis and Screening : A study synthesized a series of pyrimidine derivatives and screened them for antibacterial activity. The results showed that compounds with methoxy groups had enhanced antibacterial properties compared to standard drugs like penicillin .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications at specific positions on the pyrimidine ring significantly influence biological activity. This underscores the importance of molecular design in developing effective therapeutic agents .
Q & A
Q. What are common synthetic routes for preparing this tetrahydropyrimidine carboxamide, and how can reaction conditions be optimized?
A Biginelli-like multicomponent reaction is typically employed, using substituted aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, refluxing aromatic aldehydes (e.g., 4-methoxybenzaldehyde) with ethyl acetoacetate and urea in ethanol containing HCl as a catalyst yields the tetrahydropyrimidine core. Optimization strategies include:
- Adjusting molar ratios (1:1:1.2 for aldehyde:β-ketoester:urea) .
- Varying solvent polarity (e.g., ethanol vs. acetonitrile) to improve cyclization.
- Screening acid catalysts (e.g., Lewis acids like FeCl₃ or Brønsted acids like HCl) to enhance yield (reported yields: 40–65%) .
Q. How can the purity and structural integrity of the synthesized compound be validated?
Methodological approaches include:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.18) .
Advanced Research Questions
Q. What crystallographic techniques are used to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral angles : The pyrimidine ring forms a 12.8° angle with the 2-methoxyphenyl group, influencing steric interactions .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the conformation (e.g., N4–H4⋯N5, bond length: 2.02 Å) .
- C–H⋯π interactions : Contribute to crystal packing stability (e.g., methyl group C61 interacting with fluorinated aryl rings) .
Q. How do substituents like methoxy groups impact biological activity?
Structure-activity relationship (SAR) studies indicate:
- 4-Methoxyphenyl : Enhances lipophilicity, improving membrane permeability (logP increased by 0.8 units vs. unsubstituted analogs) .
- 2-Methoxyphenyl : Introduces steric hindrance, reducing off-target binding in antifungal assays (IC₅₀: 12 µM vs. 45 µM for non-methoxy analogs) .
- Trifluoromethyl groups (in related compounds): Increase metabolic stability (t₁/₂: 8.2 hrs vs. 3.5 hrs for non-fluorinated derivatives) .
Q. How can contradictory data on antibacterial activity be resolved?
Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from:
- Assay conditions : Variations in broth microdilution media (e.g., cation-adjusted Mueller-Hinton vs. RPMI) .
- Compound aggregation : Use of DMSO >1% can induce aggregation, falsely elevating MICs. Dynamic light scattering (DLS) is recommended for validation .
Experimental Design & Data Analysis
Q. What in vitro models are suitable for evaluating this compound’s immunomodulatory potential?
- THP-1 macrophage assay : Measure TNF-α suppression (e.g., 60% inhibition at 10 µM) .
- PBMC proliferation assay : Assess toxicity (CC₅₀ > 50 µM) using MTT or Alamar Blue .
- NF-κB luciferase reporter : Quantify pathway inhibition (e.g., 70% reduction in HEK293 cells) .
Q. What computational methods predict metabolic stability?
- CYP450 docking : AutoDock Vina simulations for CYP3A4/2D6 binding affinity (ΔG < -8 kcal/mol suggests high metabolism) .
- HPLC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation at C6-methyl group) .
Analytical Challenges
Q. How are trace impurities characterized during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
